molecular formula C21H17Cl2N5O2S B4635443 N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B4635443
M. Wt: 474.4 g/mol
InChI Key: NMQYMRLXPYNJDR-UHFFFAOYSA-N
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Description

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a quinazolinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 2,4-Dichlorobenzyl Group: The pyrazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorobenzyl group.

    Formation of the Quinazolinylthioacetamide Moiety: The quinazolinylthioacetamide moiety is synthesized separately by reacting 3-methyl-4-oxo-3,4-dihydroquinazoline with thioacetic acid.

    Coupling Reaction: Finally, the two synthesized intermediates are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of a pyrazole ring, a 2,4-dichlorobenzyl group, and a quinazolinylthioacetamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-27-20(30)15-4-2-3-5-17(15)24-21(27)31-12-19(29)25-18-8-9-28(26-18)11-13-6-7-14(22)10-16(13)23/h2-10H,11-12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQYMRLXPYNJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

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